molecular formula C18H28N2O2 B6031087 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide

Numéro de catalogue B6031087
Poids moléculaire: 304.4 g/mol
Clé InChI: ZLMTZPCTBIYNBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

The mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a decrease in glutamate levels, and an increase in the expression of GABA receptors. These effects can lead to a reduction in seizures, anxiety, and addiction-related behaviors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide is its high selectivity for GABA transaminase, which minimizes off-target effects. However, its potency and selectivity can also make it difficult to work with in the lab, as it requires careful handling and purification. Additionally, the cost of this compound can be a limiting factor for some research groups.

Orientations Futures

There are a number of potential future directions for research involving N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide, including the development of more potent and selective inhibitors of GABA transaminase, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems.
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves an increase in GABA levels, which can have a calming and anti-convulsant effect. While this compound has a number of advantages for lab experiments, its potency and selectivity can also make it challenging to work with. There are a number of potential future directions for research involving this compound, including the development of more potent and selective inhibitors and the investigation of its effects on other neurotransmitter systems.

Méthodes De Synthèse

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide can be synthesized using a multi-step process involving the reaction of 1-(cyclohexylmethyl)piperidine with 2-methyl-3-furoic acid chloride, followed by purification through recrystallization. The resulting compound has a high purity and can be used for further experimentation.

Applications De Recherche Scientifique

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Its ability to inhibit GABA transaminase leads to an increase in the levels of GABA in the brain, which can have a calming and anti-convulsant effect.

Propriétés

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-17(9-11-22-14)18(21)19-16-8-5-10-20(13-16)12-15-6-3-2-4-7-15/h9,11,15-16H,2-8,10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMTZPCTBIYNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.